3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile is a heterocyclic compound that combines a pyrazole and pyridine moiety, making it of interest in medicinal chemistry due to its potential biological activities. This compound features a carbonitrile group, which can enhance its reactivity and interaction with biological targets. The structure can be classified under the broader category of pyrazolopyridines, which are known for their diverse pharmacological properties.
The compound is synthesized through various chemical pathways, often involving cyclization reactions that link the pyrazole and pyridine rings. It belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their applications in drug discovery and development, particularly in anti-inflammatory and anticancer research .
The synthesis of 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves the following methods:
3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile undergoes several chemical reactions:
The mechanism of action for compounds like 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile typically involves:
Key physical and chemical properties include:
For instance, ^1H-NMR spectra typically show distinct signals corresponding to protons on the pyrazole ring as well as those on the pyridine ring .
3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile has several notable applications in scientific research:
Pyrazolo-pyridine derivatives belong to the bicyclic heterocyclic systems formed by fusion of pyrazole and pyridine rings. The structural classification depends on the bond connectivity, generating five possible isomers: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine [5]. The specific compound 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile follows a non-fused linkage pattern, where the pyrazole ring connects to the pyridine ring via a C–N bond at position 1 of pyrazole and position 3 of pyridine. Its IUPAC name explicitly defines:
Table 1: Classification of Pyrazole-Pyridine Connectivity Patterns
Bond Attachment | IUPAC Nomenclature Pattern | Structural Type |
---|---|---|
Pyrazole N1 to pyridine C3 | 3-(1H-Pyrazol-1-yl)pyridine | Non-fused (linked) |
Fusion at [3,4-b] bonds | Pyrazolo[3,4-b]pyridine | Fused bicyclic core |
Fusion at [1,5-a] bonds | Pyrazolo[1,5-a]pyridine | Fused bicyclic core |
Substituent positioning critically alters physicochemical properties. For example, in 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile, the meta-positioned pyrazole relative to the nitrile group influences electronic distribution and dipole moments. Over 300,000 pyrazolo[3,4-b]pyridine derivatives have been documented, with substituent diversity at N1, C3, C4, C5, and C6 enabling tailored bioactivity [5].
Pyrazolopyridine scaffolds emerged prominently in medicinal chemistry following Ortoleva’s 1908 synthesis of the first 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [5]. Bulow’s 1911 synthesis of N-phenyl-3-methyl derivatives established early methodologies using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones [5]. The scaffold gained traction due to its structural mimicry of purine nucleobases, facilitating interactions with biological targets.
Key milestones include:
Table 2: Historical Development of Pyrazolopyridine-Based Therapeutics
Time Period | Key Advance | Impact |
---|---|---|
1908–1911 | First syntheses by Ortoleva and Bulow | Established core scaffold accessibility |
1980s–2000s | Purine bioisosterism concept | Rational design of kinase inhibitors |
2012–2022 | 54% of 5,591 references published (incl. 1,413 patents) | Surge in oncological/neurological applications |
Unsubstituted pyrazolopyridines exhibit tautomerism between 1H- and 2H-forms. For pyrazolo[3,4-b]pyridines, computational analyses confirm the 1H-tautomer as energetically favored by 37.03 kJ/mol (≈9 kcal/mol) over the 2H-form due to extended aromatic stabilization [5]. The 1H-configuration permits π-electron delocalization across both rings, creating a 10 π-electron system that satisfies Hückel’s rule for aromaticity. In contrast, the 2H-tautomer disrupts aromatic continuity in the pyrazole ring [5].
Electronic Implications for 3-(1H-Pyrazol-1-yl)pyridine-4-carbonitrile:
Table 3: Tautomeric Stability and Aromatic Metrics
Parameter | 1H-Tautomer | 2H-Tautomer |
---|---|---|
Energy (AM1 calculations) | 0 kJ/mol (reference) | +37.03 kJ/mol |
Resonance Energy (per ring) | 134 kJ/mol (pyrazole) | Disrupted in pyrazole |
Prevalence in SciFinder | >300,000 compounds | ≈4,900 compounds |
Hydrogen bonding and π-stacking further stabilize the 1H-form. For example, weak C–H···π interactions (2.99 Å) and π···π stacking (3.795 Å) are observed crystallographically [7]. In 3-(1H-pyrazol-1-yl)pyridine-4-carbonitrile, tautomerism is precluded by the N1-substitution, locking the biologically relevant 1H-configuration and optimizing it for target engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: